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molecular formula C3H5N3O2 B041882 4-Methyl-1,2,4-triazolidine-3,5-dione CAS No. 16312-79-1

4-Methyl-1,2,4-triazolidine-3,5-dione

Cat. No. B041882
M. Wt: 115.09 g/mol
InChI Key: XJOOWWMZMXBLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04294972

Procedure details

A solution of 4-methyl-1,2,4-triazolidine-3,5-dione (16 g; 0.14 mmole) in dry 1:1 benzene-dimethylformamide (100 ml) was heated under reflux, with stirring under nitrogen, and potassium t-butoxide (17.62 g), was added. The resultant suspension was heated under reflux for 2 hr. and then n-pentyl vinyl ketone (12,568; 0.10 mole) in dry dimethylformamide (10 ml) added dropwise. After 2 days the mixture was allowed to cool to room temperature and partitioned between 5 M HCl (200 ml) and ethyl acetate (100 ml). The aqueous layer was extracted with ethyl acetate (5×70 ml) and the combined organic layers washed with water (2×100 ml) and brine (100 ml) and dried (Na2SO4). Evaporation in vacuo gave an oil. Recrystallisation from ethyl acetate - 60/80 petroleum ether gave 2-(3'-oxo-octyl)-4-methyl-1,2,4-triazolidine-3,5-dione (16.03 g; 66%). m.pt., 75°-76°
Quantity
16 g
Type
reactant
Reaction Step One
Name
benzene dimethylformamide
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17.62 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=[O:7])[NH:5][NH:4][C:3]1=[O:8].C1C=CC=CC=1.CN(C)C=O.CC(C)([O-])C.[K+].[CH:26]([C:28]([CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])=[O:29])=[CH2:27]>CN(C)C=O>[O:29]=[C:28]([CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[CH2:26][CH2:27][N:4]1[C:3](=[O:8])[N:2]([CH3:1])[C:6](=[O:7])[NH:5]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CN1C(NNC1=O)=O
Name
benzene dimethylformamide
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1.CN(C=O)C
Step Two
Name
Quantity
17.62 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(=C)C(=O)CCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
partitioned between 5 M HCl (200 ml) and ethyl acetate (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (5×70 ml)
WASH
Type
WASH
Details
the combined organic layers washed with water (2×100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
gave an oil
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate - 60/80 petroleum ether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
O=C(CCN1NC(N(C1=O)C)=O)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.03 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 47453.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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